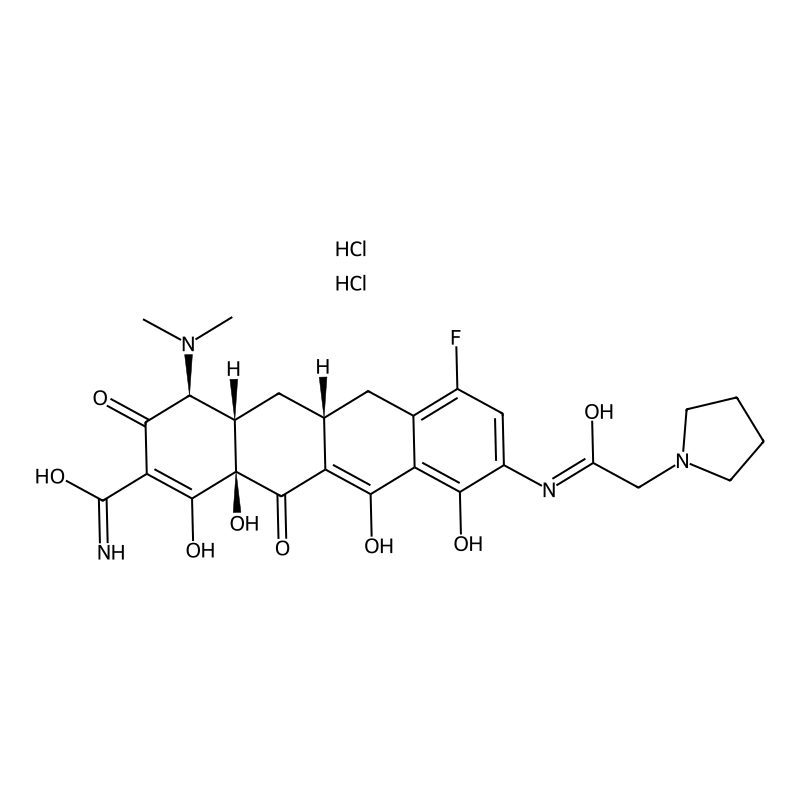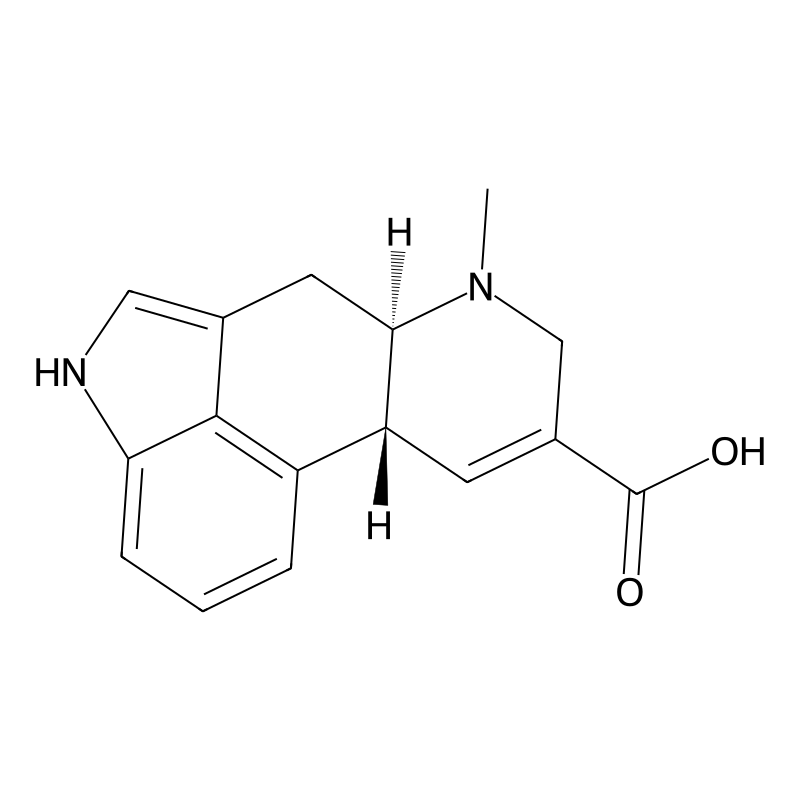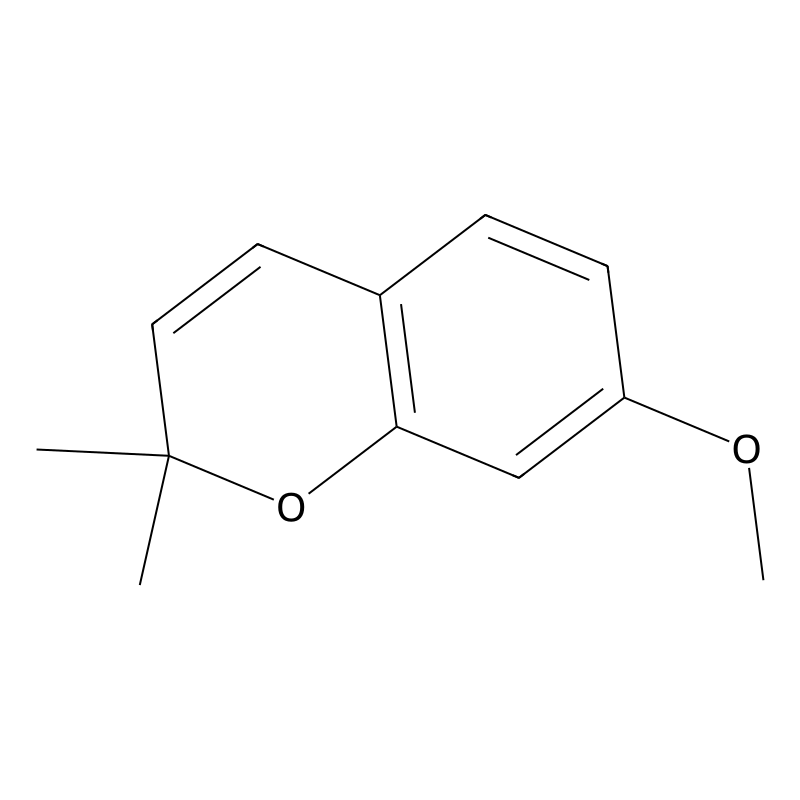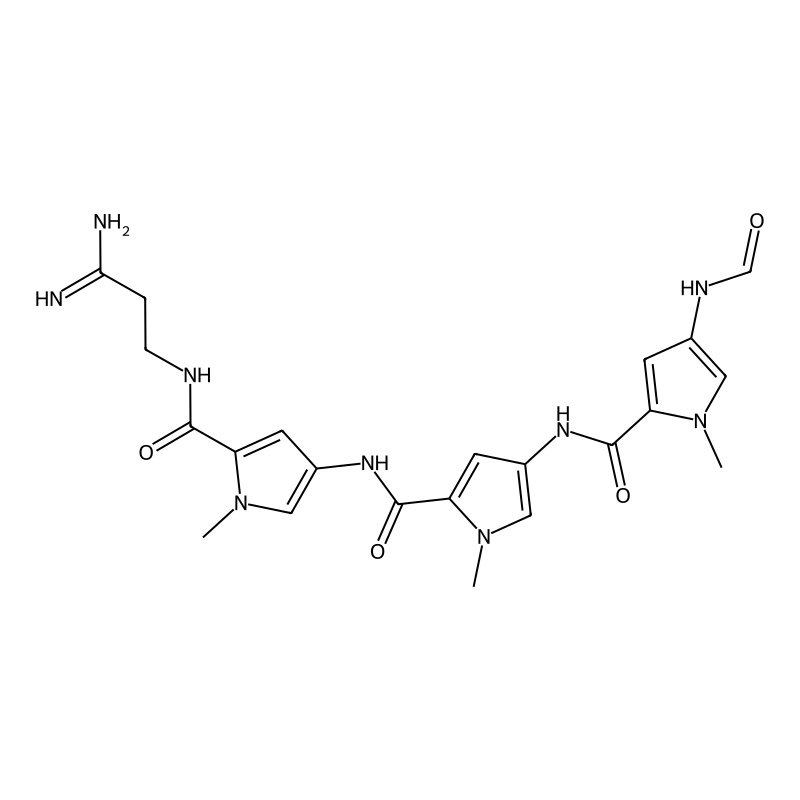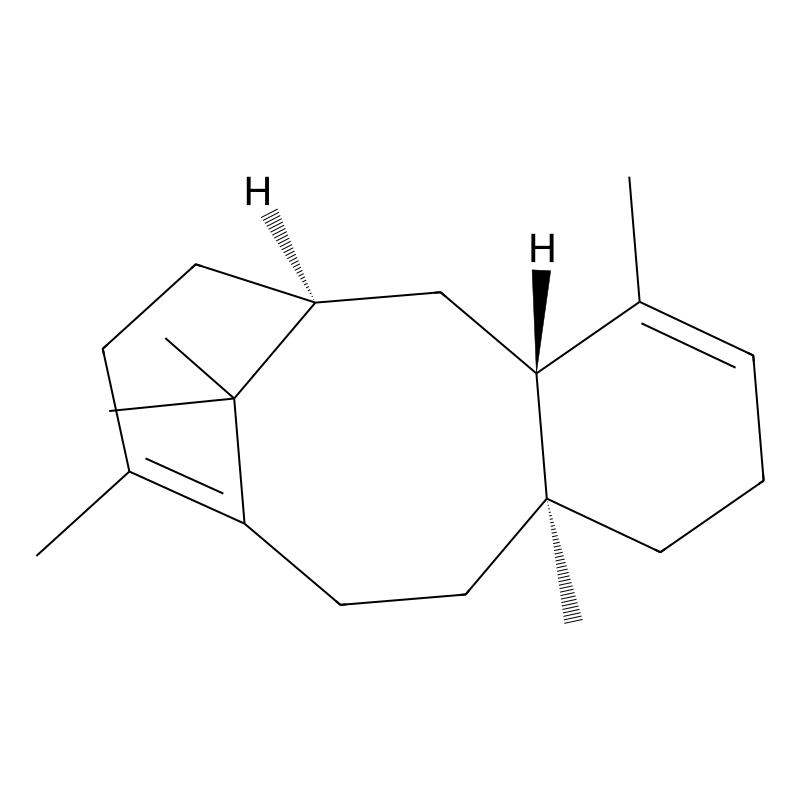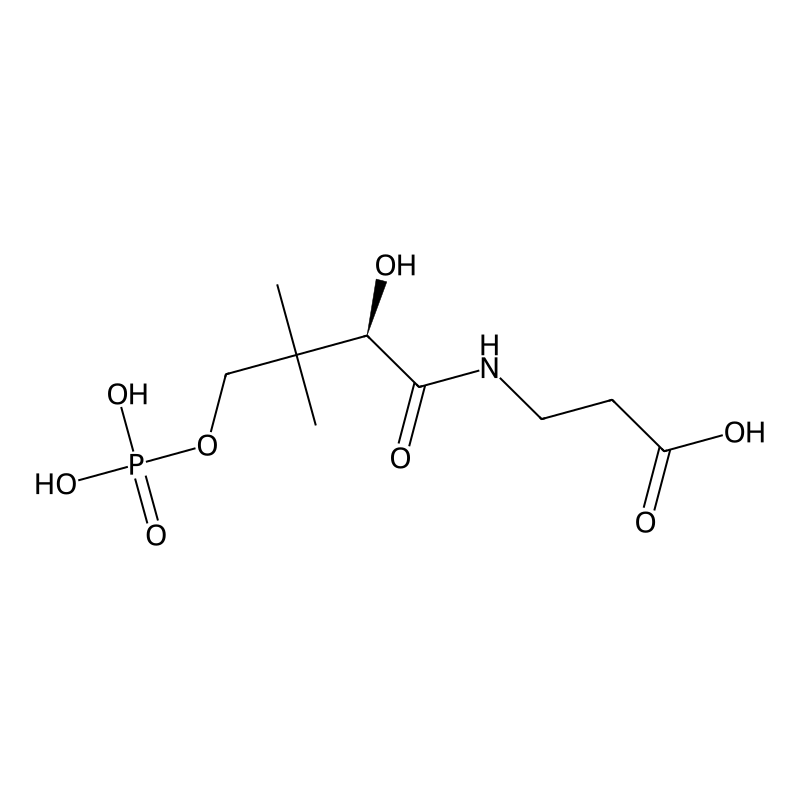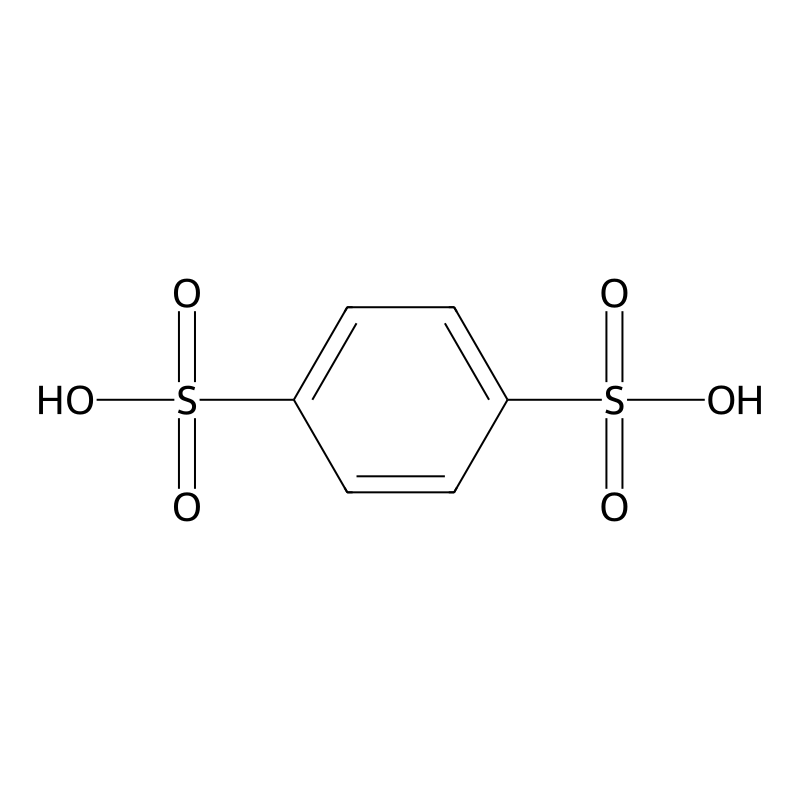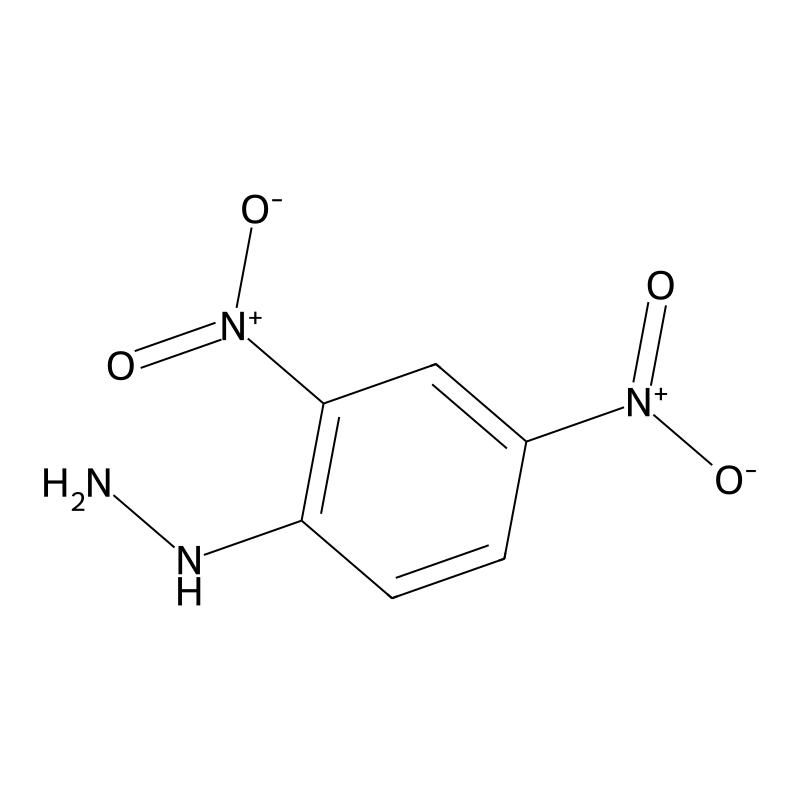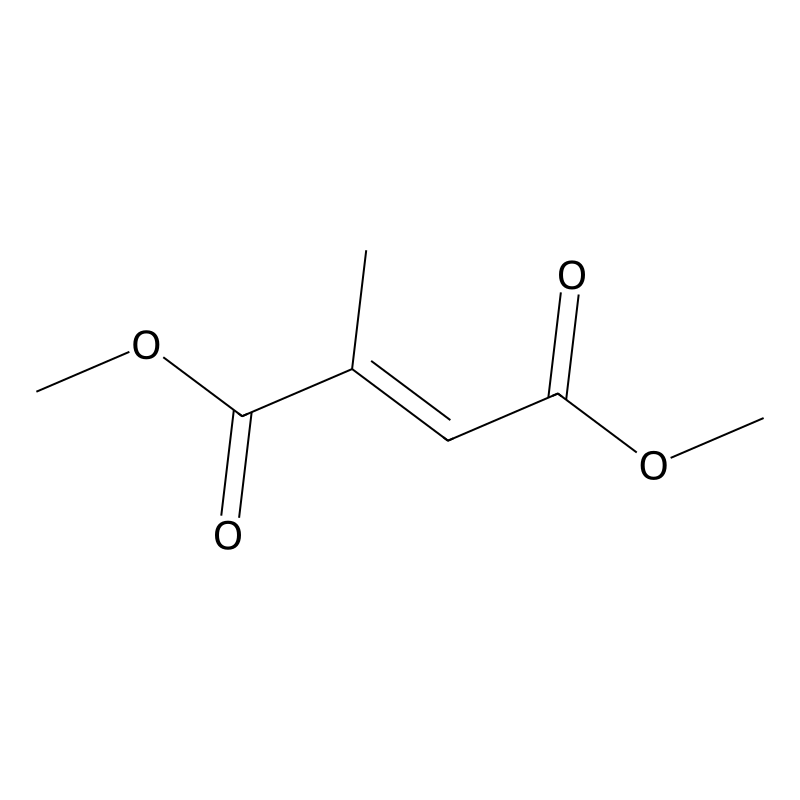2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid
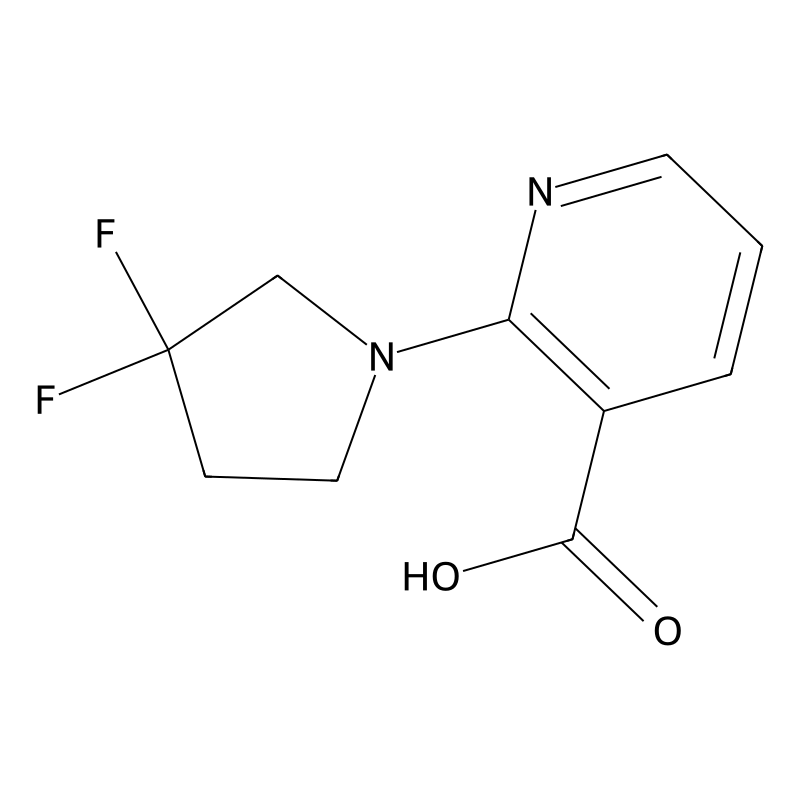
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Nicotinic Acid Receptor Ligand
2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid contains a nicotinic acid moiety, which is a structural component of nicotine. Nicotinic acid binds to nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels found in the nervous system, muscles, and some immune cells . Research into nAChR ligands focuses on understanding their role in various physiological processes and neurological disorders like Alzheimer's disease and Parkinson's disease . The specific interaction of 2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid with nAChRs requires further investigation.
Fluorine Substitution Effects
The presence of two fluorine atoms on the pyrrolidine ring might influence the molecule's properties such as binding affinity, membrane permeability, and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to modulate these properties for drug development purposes .
Modulator of Cellular Processes
The nicotinic acid moiety can also interact with enzymes involved in cellular metabolism. Understanding how 2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid affects these processes could be of interest in research on metabolism and related diseases.
